molecular formula C17H15N3 B5651875 9-ethyl-6-methyl-6H-indolo[2,3-b]quinoxaline

9-ethyl-6-methyl-6H-indolo[2,3-b]quinoxaline

Cat. No. B5651875
M. Wt: 261.32 g/mol
InChI Key: IHMBHCXWROGQNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 9-ethyl-6-methyl-6H-indolo[2,3-b]quinoxaline derivatives typically involves palladium-catalyzed C-N and C-C coupling reactions. Thomas and Tyagi (2010) detailed the synthesis of triarylamines based on the 6H-indolo[2,3-b]quinoxaline core, employing palladium-catalyzed reactions to introduce various aromatic units, such as phenyl and fluorene, onto the core structure. This method underscores the versatility of palladium-catalyzed reactions in constructing complex molecular architectures around the 6H-indolo[2,3-b]quinoxaline scaffold (Thomas & Tyagi, 2010).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been explored through various spectroscopic and theoretical investigations. The electronic absorption and emission spectra of these compounds reveal insights into their excited-state dynamics and structural characteristics. For instance, derivatives with amines anchored directly on the nucleus exhibit emissions dominated by the 6H-indolo[2,3-b]quinoxaline chromophore, indicating a localized excited state within the core structure (Thomas & Tyagi, 2010).

Chemical Reactions and Properties

6H-Indolo[2,3-b]quinoxalines undergo various chemical reactions that modify their structure and properties. For instance, the alkylation of these compounds can lead to the formation of quaternary salts, which are then converted to perchlorates or oxidized to produce previously unknown derivatives. Such reactions highlight the reactivity of the 6H-indolo[2,3-b]quinoxaline core and its potential for further chemical modifications (Shulga & Shulga, 2020).

Physical Properties Analysis

The physical properties of this compound derivatives, such as thermal stability and glass transition temperatures, are influenced by their structural elements. The presence of the dipolar 6H-indolo[2,3-b]quinoxaline segment contributes to enhanced thermal stability and relatively higher glass transition temperatures, suggesting these compounds as candidates for materials with demanding thermal requirements (Thomas & Tyagi, 2010).

Chemical Properties Analysis

The chemical properties of this compound derivatives are characterized by their interaction with biological molecules, particularly DNA. These compounds exhibit DNA intercalation, affecting their pharmacological activities. The thermal stability of the DNA-compound complex is a critical factor in understanding their anticancer, antiviral, and other biological activities. The nature of substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus significantly influences these interactions, highlighting the compound's role as a valuable template for designing molecules with varied biological activities (Moorthy, Manivannan, Karthikeyan, & Trivedi, 2013).

properties

IUPAC Name

9-ethyl-6-methylindolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3/c1-3-11-8-9-15-12(10-11)16-17(20(15)2)19-14-7-5-4-6-13(14)18-16/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMBHCXWROGQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.